molecular formula C7H7ClS B1216582 3-Chlorothioanisole CAS No. 4867-37-2

3-Chlorothioanisole

Cat. No.: B1216582
CAS No.: 4867-37-2
M. Wt: 158.65 g/mol
InChI Key: PTGSDZVASWKUHK-UHFFFAOYSA-N
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Description

3-Chlorothioanisole: is an organic compound with the molecular formula C₇H₇ClS . It is a derivative of anisole, where the methoxy group is replaced by a methylthio group and a chlorine atom is substituted at the third position on the benzene ring. This compound is known for its distinctive chemical properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorothioanisole can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzyl chloride with sodium thiomethoxide in the presence of a suitable solvent like dimethylformamide . The reaction typically proceeds under reflux conditions for several hours to yield this compound.

Industrial Production Methods: In industrial settings, this compound is often produced using tetraphosphorus decasulfide in toluene . The reaction mixture is refluxed until the starting material is completely consumed, as monitored by thin-layer chromatography. The product is then extracted and purified through flash chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chlorothioanisole can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include and .

    Reduction: Reduction of this compound can yield the corresponding thiol. Reducing agents such as are typically used.

    Substitution: The chlorine atom in this compound can be substituted by various nucleophiles, such as or , under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

3-Chlorothioanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chlorothioanisole involves its interaction with various molecular targets. The methylthio group can participate in nucleophilic substitution reactions, while the chlorine atom can be involved in electrophilic aromatic substitution. These interactions enable this compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 3-Chlorophenyl methyl sulfide
  • 1-Chloro-3-(methylthio)benzene
  • 3-(Methylthio)chlorobenzene

Comparison: 3-Chlorothioanisole is unique due to the presence of both a chlorine atom and a methylthio group on the benzene ring. This combination imparts distinct reactivity patterns compared to other similar compounds, making it valuable in specific synthetic applications .

Properties

IUPAC Name

1-chloro-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGSDZVASWKUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197575
Record name 3-Chlorophenyl methyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4867-37-2
Record name 1-Chloro-3-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4867-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorophenyl methyl sulfide
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Record name 4867-37-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chlorophenyl methyl sulfide
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URL https://comptox.epa.gov/dashboard/DTXSID50197575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural differences between the cis and trans isomers of 3-chlorothioanisole, and how do these differences affect their energy levels?

A1: [] Both the cis and trans isomers of this compound are planar in their ground state (S0), first excited state (S1), and ionised state (D0). While both isomers are stable, the cis form is slightly more stable than the trans form in all three states. This difference in stability arises from the spatial arrangement of the chlorine atom and the thiomethyl group relative to the benzene ring. The study found that the cis isomer has a slightly lower first electronic excitation energy (E1) and adiabatic ionization energy (IE) compared to the trans isomer. These energy differences can be attributed to subtle variations in electron distribution and steric hindrance between the two isomers.

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